molecular formula C21H18FN5O2 B2765607 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide CAS No. 899738-52-4

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2765607
CAS No.: 899738-52-4
M. Wt: 391.406
InChI Key: IWGKWKHTVUUIBP-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway , which governs the development, activation, and survival of B cells. This compound functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby ablating its enzymatic activity and downstream signaling. Dysregulated BCR signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders . Consequently, this inhibitor serves as a vital pharmacological tool for investigating the role of BTK in diseases such as chronic lymphocytic leukemia, rheumatoid arthritis, and multiple sclerosis. Research utilizing this compound can elucidate mechanisms of B-cell driven autoimmunity and provide critical in vitro and in vivo data to validate BTK as a therapeutic target for novel treatment strategies.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(11-24-27)21(29)26(12-23-20)25-19(28)10-15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKWKHTVUUIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on anticancer activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic structure. Its molecular formula is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of approximately 417.47 g/mol. The specific arrangement of functional groups in this compound contributes to its unique biological profile.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, studies have shown that this compound demonstrates broad-spectrum anticancer activity against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)0.0034PI3Kδ inhibition, apoptosis induction
MCF-7 (Breast)3.04Cell cycle arrest at G2/M phase
A549 (Lung)2.40Induction of caspase-3 mediated apoptosis

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways .

The compound's mechanism involves multiple pathways:

  • PI3K/AKT Pathway Inhibition : It has been shown to inhibit the PI3Kδ isoform, leading to reduced cell survival signals and increased apoptosis in leukemia cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G0/G1 and G2/M), which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : Mechanistic studies reveal an increase in early and late apoptosis markers when treated with this compound .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the pyrazolo[3,4-d]pyrimidine family:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their anticancer activity. One derivative exhibited IC50 values ranging from 0.7 to 39 across different cancer subpanels, highlighting the potential for selective targeting .
  • Comparative Analysis : When compared to established anticancer agents like Duvelisib, this compound showed comparable efficacy with lower toxicity profiles .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Acetamide Group

  • Compound (RN 778623-45-3): 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Key Difference: The acetamide group is substituted with a 3-methoxyphenyl instead of 3,4-dimethylphenyl.

Hybrid Core Modifications

  • Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Key Difference: Incorporates a chromenone moiety linked via an ethyl group to the pyrazolopyrimidinone core.

Heterocyclic Core Diversity

  • and Compounds: Pyrrolo[1,2-b]pyridazine and pyrimido[4,5-d]pyrimidinone derivatives with acetamide substituents. Key Difference: Distinct core structures but shared acetamide functionalization. Impact: Core modifications alter conformational flexibility and electronic profiles, influencing selectivity across biological targets (e.g., kinase vs. protease inhibition) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Predicted logP*
Target Compound ~434.45 Not reported 3,4-Dimethylphenyl, 4-fluorophenyl ~3.2
Compound (RN 778623-45-3) ~433.43 Not reported 3-Methoxyphenyl, 4-fluorophenyl ~2.8
Compound 571.20 302–304 Chromenone, multiple fluorines ~4.1

*logP estimated using fragment-based methods.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • 3,4-Dimethylphenyl vs. 3-Methoxyphenyl : Methyl groups may enhance metabolic stability by reducing oxidative dealkylation, whereas methoxy groups improve solubility but increase susceptibility to demethylation .
    • Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding through hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors .
  • Therapeutic Potential: Pyrazolo[3,4-d]pyrimidinones are explored in oncology (e.g., JAK2/STAT3 inhibitors).

Q & A

Q. What are the optimal synthesis conditions for this compound?

The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Cyclization : Reacting substituted pyrazole derivatives with chlorophenyl precursors under basic conditions (e.g., triethylamine) .
  • Acetamide coupling : Using coupling agents like EDCI/HOBt in solvents such as DMF or ethanol at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Table 1: Synthesis Optimization

StepSolventCatalystTemperatureYield (%)Source
CyclizationDCMTriethylamine25°C68
Acetamide couplingDMFEDCI/HOBt70°C82
PurificationEthyl acetate/hexane95

Q. How is the compound’s structure confirmed?

Structural validation employs:

  • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 432.1542) .
  • X-ray crystallography : Resolving bond lengths and angles in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from assay variability or substituent effects. Mitigation strategies include:

  • Comparative assays : Standardized cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) .
  • Structure-activity relationship (SAR) : Modifying the 4-fluorophenyl or 3,4-dimethylphenyl groups to isolate activity .

Table 2: Biological Activity Comparison

StudyTarget ActivityIC50 (µM)Key SubstituentSource
AnticancerMCF-72.33,4-dimethylphenyl
AntimicrobialS. aureus8.74-fluorophenyl

Q. What strategies enhance pharmacological selectivity?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF3_3) to improve target binding .
  • Prodrug design : Masking the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to reduce off-target effects .

Q. How are reaction mechanisms elucidated for derivative synthesis?

  • Kinetic studies : Monitoring intermediates via HPLC to identify rate-determining steps (e.g., cyclization vs. coupling) .
  • Computational modeling : DFT calculations to map energy barriers for key transitions (e.g., pyrimidine ring closure) .

Methodological Guidelines

Q. What purification methods minimize byproducts?

  • Gradient elution chromatography : Using silica gel with stepwise ethyl acetate increases (10% → 50%) to separate acetamide derivatives .
  • Recrystallization : Methanol/water (3:1) at 4°C yields crystals with <5% impurities .

Q. How to optimize solvent systems for large-scale synthesis?

  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield (85% vs. 82% in DMF) .
  • Microwave-assisted synthesis : Reduce reaction time (2h vs. 12h) while maintaining >80% yield .

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